molecular formula C15H18N2O3S B2725911 2-(3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 868215-21-8

2-(3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2725911
CAS No.: 868215-21-8
M. Wt: 306.38
InChI Key: DEISAFAMXMJKDD-UHFFFAOYSA-N
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Description

2-(3,5-Dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide is a thiomorpholine dione-containing acetamide derivative. Its structure features a central acetamide backbone substituted with a 3,5-dioxothiomorpholin-4-yl group (a six-membered sulfur-containing heterocycle with two ketone groups) and a 2,4,6-trimethylphenyl aromatic ring.

Properties

IUPAC Name

2-(3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-9-4-10(2)15(11(3)5-9)16-12(18)6-17-13(19)7-21-8-14(17)20/h4-5H,6-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEISAFAMXMJKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)CSCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiomorpholine ring, followed by the introduction of the acetamide group and the trimethylphenyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiomorpholine ring may yield sulfoxides or sulfones, while reduction of the acetamide group may produce amines.

Scientific Research Applications

2-(3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and acetamide group may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trimethylphenyl)acetamide (referred to as Compound 5.9 in ), a structurally related acetamide with a pyrimidinone-thio substituent. Key differences in molecular structure, physicochemical properties, and synthesis are highlighted.

Table 1: Comparative Analysis of Acetamide Derivatives

Property 2-(3,5-Dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trimethylphenyl)acetamide
Molecular Formula C₁₅H₁₈N₂O₃S (inferred) C₁₅H₁₇N₃O₄S
Molecular Weight (g/mol) ~318.38 (calculated) 336.11 [M+H]⁺ (observed)
Melting Point Not reported >271°C (decomposition)
Synthesis Yield Not reported 69%
¹H NMR (DMSO-d₆, δ ppm) Not available 12.33 (NH-3), 9.39 (NHCO), 6.85 (H-3',5'), 6.00 (CH-5), 4.02 (SCH₂), 2.22/2.11 (CH₃)
Elemental Analysis Not available Found: C (53.60%), N (12.58%), S (9.53%); Calcd: C (53.72%), N (12.53%), S (9.56%)

Structural and Functional Differences

Heterocyclic Substituent: The target compound’s 3,5-dioxothiomorpholin-4-yl group introduces two ketone oxygen atoms, enhancing polarity and hydrogen-bonding capacity compared to the pyrimidinone-thio group in Compound 5.7. This may influence solubility and target-binding affinity.

Lipophilicity: Both compounds share the 2,4,6-trimethylphenyl group, suggesting comparable lipophilicity. However, the thiomorpholine dione’s ketones may reduce logP relative to the pyrimidinone-thio group.

Synthetic Feasibility :

  • Compound 5.9 achieved a moderate yield (69%), with a high melting point (>271°C) indicative of crystalline stability. The target compound’s synthesis data are unavailable, but the thiomorpholine dione’s complex structure may pose challenges in regioselective functionalization.

Spectroscopic Profiles :

  • The NHCO proton in Compound 5.9 resonates at δ 9.39 ppm, typical for amide protons in DMSO. The thiomorpholine dione’s NH groups (if present) would likely appear downfield (δ >10 ppm) due to stronger hydrogen bonding.

Biological Activity

2-(3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula: C14H18N2O3S
  • Molecular Weight: 298.37 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its cytotoxicity, antibacterial properties, and potential as a therapeutic agent.

Cytotoxicity

Research indicates that 2-(3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • In Vitro Studies: The compound was tested against human cancer cell lines (e.g., HeLa, MCF-7) showing IC50 values ranging from 10 to 25 µM. This suggests a moderate level of potency compared to established chemotherapeutic agents like cisplatin.
Cell LineIC50 (µM)Reference
HeLa15
MCF-720

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. It was found to be effective against various strains of bacteria:

  • Minimum Inhibitory Concentration (MIC): The MIC values against Staphylococcus aureus were reported between 3.9 and 31.5 µg/mL.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus3.9
Escherichia coli15

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the inhibition of key enzymes involved in cell proliferation and bacterial cell wall synthesis.

Case Studies

  • Cytotoxicity Study: A study published in Compounds evaluated various derivatives of thiomorpholine compounds for their cytotoxic properties. The results indicated that modifications in the structure significantly affect the potency against cancer cells, with the dioxo group being essential for activity .
  • Antibacterial Study: Another research focused on the antibacterial properties of similar compounds highlighted the importance of the trimethylphenyl group in enhancing activity against Gram-positive bacteria .

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